2,5-Dihydro-3,6-dimethylpyrazine
Description
Historical Perspectives on Pyrazine (B50134) and Dihydropyrazine (B8608421) Compound Classes
The history of pyrazine chemistry dates back to the 19th century. In 1844, Laurent first reported the synthesis of a compound he named "amarone," which was later confirmed to be 2,3,5,6-tetraphenylpyrazine. researchgate.net The parent compound, pyrazine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 4, was synthesized later. britannica.comwikipedia.org The development of synthetic methods for pyrazines, such as the Staedel–Rugheimer and Gutknecht pyrazine syntheses in the late 1870s, laid the groundwork for the exploration of this class of compounds. wikipedia.org
Dihydropyrazines, which are partially saturated derivatives of pyrazines, emerged as important intermediates in pyrazine synthesis. researchgate.net The self-condensation of α-amino ketones, a key reaction in the formation of dihydropyrazines, was observed in early studies. The product of the self-condensation of α-aminoacetone was initially a subject of structural debate until nuclear magnetic resonance (n.m.r.) spectroscopy unequivocally identified it as 2,5-dihydro-3,6-dimethylpyrazine. rsc.orgrsc.org This discovery was a significant step in understanding the fundamental chemistry of dihydropyrazines.
Structural Classification and Nomenclature of Dihydropyrazines
Dihydropyrazines are classified based on the position of the double bond within the six-membered ring. The most common isomers are 1,2-dihydropyrazine and 1,4-dihydropyrazine (B12976148). nih.govchemspider.com The nomenclature of these compounds follows the standard rules of organic chemistry, with the numbering of the ring atoms starting from a nitrogen atom and proceeding in a way that gives the substituents the lowest possible locants.
This compound, as its name suggests, is a dihydropyrazine with a double bond between the nitrogen at position 1 and the carbon at position 2, and another between the nitrogen at position 4 and the carbon at position 5. It has methyl groups attached to the carbon atoms at positions 3 and 6.
Overview of Research Domains Investigating this compound
Research into this compound spans several scientific disciplines. In organic synthesis, it serves as a precursor for the synthesis of the corresponding aromatic compound, 2,5-dimethylpyrazine (B89654), a significant flavor and fragrance compound. rsc.orgasm.org The conversion of the dihydropyrazine to the pyrazine often occurs through oxidation.
Structure
3D Structure
Properties
Molecular Formula |
C6H10N2 |
|---|---|
Molecular Weight |
110.16 g/mol |
IUPAC Name |
3,6-dimethyl-2,5-dihydropyrazine |
InChI |
InChI=1S/C6H10N2/c1-5-3-8-6(2)4-7-5/h3-4H2,1-2H3 |
InChI Key |
MBAJKEJMOVVLRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NCC(=NC1)C |
Synonyms |
3,6-dihydro-2,5-dimethylpyrazine DHDMP cpd |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 2,5 Dihydro 3,6 Dimethylpyrazine
De Novo Synthesis Pathways for 2,5-Dihydro-3,6-dimethylpyrazine
De novo synthesis of this compound can be achieved through several key reaction pathways, including condensation, cyclization, and multi-component reactions.
The self-condensation of α-aminoacetone is a primary and well-established method for the synthesis of this compound. rsc.org In this process, two molecules of α-aminoacetone react to form the dihydropyrazine (B8608421) ring. The structure of the product from this self-condensation has been confirmed through nuclear magnetic resonance (NMR) spectroscopy. rsc.org
This reaction is a key step in the biosynthesis of 2,5-dimethylpyrazine (B89654) in microorganisms like Bacillus subtilis. nih.gov The enzyme L-threonine-3-dehydrogenase (TDH) catalyzes the oxidation of L-threonine to L-2-amino-acetoacetate, which is unstable and decarboxylates to form aminoacetone. nih.gov This aminoacetone then spontaneously converts to this compound in a pH-dependent manner. nih.gov
| Reactant | Product | Key Features |
| α-Aminoacetone (2 molecules) | This compound | Spontaneous self-condensation. nih.govrsc.org |
| L-Threonine | This compound | Enzymatic conversion to α-aminoacetone followed by spontaneous condensation. nih.gov |
Cyclization reactions are fundamental to forming the dihydropyrazine ring. In the context of this compound synthesis, this often involves the intramolecular cyclization of an open-chain precursor. For instance, after the initial condensation of two α-aminoacetone molecules, a subsequent cyclization step leads to the stable heterocyclic ring.
In some synthetic routes, cyclodehydration of intermediates is a key step. For example, the reaction of a ketone containing an active methylene (B1212753) group with nitrous acid can produce an α-amido ketone, which then undergoes cyclodehydration to form a dihydropyrazine. google.com
Multi-component reactions (MCRs) offer an efficient approach to synthesizing complex molecules like dihydropyrazines in a single step from three or more starting materials. researchgate.netnih.gov While specific MCRs for the direct synthesis of this compound are not extensively detailed in the provided results, the general principles of MCRs are applicable. These reactions are valued for their atom economy and ability to generate diverse molecular structures. nih.gov
A chemoenzymatic approach has been demonstrated for the synthesis of 3-ethyl-2,5-dimethylpyrazine (B149181), which proceeds through a 2,5-dimethyl-3,6-dihydropyrazine intermediate. nih.gov This process involves the condensation of two molecules of aminoacetone and one molecule of acetaldehyde (B116499), showcasing a multi-component strategy. nih.gov
Biocatalytic and Chemo-enzymatic Synthetic Approaches
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing pyrazines. These methods leverage the high selectivity and efficiency of enzymes and microorganisms to perform complex chemical transformations under mild, environmentally friendly conditions. nih.govmdpi.com
Enzyme-catalyzed Pathways for Dihydropyrazine Formation
Enzyme-catalyzed routes to pyrazines typically proceed through the formation and subsequent dimerization of α-aminoketone intermediates. ingentaconnect.comnih.govrsc.org This chemo-enzymatic strategy combines a biological step with a spontaneous chemical reaction.
A prominent pathway involves the use of ω-transaminases (ATAs). These enzymes can catalyze the amination of α-diketone precursors to generate α-amino ketones. ingentaconnect.comrsc.org These intermediates then undergo spontaneous oxidative dimerization to yield the corresponding symmetrically substituted pyrazines. ingentaconnect.comresearchgate.net This method is advantageous as it can be highly regioselective, leading to single-isomer products. ingentaconnect.com
Another significant enzymatic pathway starts from the amino acid L-threonine. The enzyme L-threonine-3-dehydrogenase (TDH) catalyzes the oxidation of L-threonine to L-2-amino-3-oxobutanoate. nih.gov This product is unstable and spontaneously decarboxylates to form aminoacetone. nih.govrsc.org Two molecules of aminoacetone can then condense and oxidize to form 2,5-dimethyl-1,4-dihydropyrazine, which subsequently aromatizes to 2,5-dimethylpyrazine. This pathway has been identified in microorganisms like Bacillus subtilis. nih.gov Further enzymatic activity, such as that from 2-amino-3-ketobutyrate CoA ligase, can also contribute to the formation of precursors for more complex alkylpyrazines. rsc.orgfrontiersin.org
Table 2: Key Enzymes in Dihydropyrazine Synthesis
| Enzyme | EC Number | Substrate(s) | Key Intermediate | Resulting Pyrazine (B50134) Type |
| ω-Transaminase (ATA) | 2.6.1.- | α-Diketone, Amine donor | α-Amino ketone | Symmetrically substituted pyrazines |
| L-Threonine-3-dehydrogenase (TDH) | 1.1.1.103 | L-Threonine, NAD⁺ | Aminoacetone | 2,5-Dimethylpyrazine and derivatives |
Microbial Fermentation Strategies for Pyrazine Production
The production of pyrazines via microbial fermentation is a well-established biotechnological process, valued for its ability to generate "natural" flavor compounds. mdpi.comtuwien.ac.at Several microorganisms, particularly bacteria, are known for their capacity to synthesize a variety of alkylpyrazines.
Bacillus subtilis is one of the most studied bacteria for pyrazine production. rsc.orgnih.govrsc.org Strains isolated from fermented foods like natto (fermented soybeans) can produce a range of alkylpyrazines, including 2,5-dimethylpyrazine and 2,3,5,6-tetramethylpyrazine. rsc.orgnih.govresearchgate.net The production yields can be significantly enhanced by optimizing fermentation conditions and supplementing the culture medium with precursors such as L-threonine (for dimethylpyrazines) and acetoin (B143602) (for tetramethylpyrazines). rsc.orgresearchgate.net Different strains of B. subtilis exhibit predispositions for producing different profiles of alkylpyrazines. rsc.orgnih.govtandfonline.com
Corynebacterium glutamicum, an industrially important bacterium, has also been engineered for the high-titer production of tetramethylpyrazine (TMP). ingentaconnect.comfrontiersin.orgresearchgate.net By expressing genes for enzymes like acetolactate synthase, these engineered strains can achieve significant production levels, with some reports indicating yields greater than 5 g/L. ingentaconnect.comfrontiersin.org Research has also shown that the production can be stimulated by the addition of certain ionic liquids to the culture. ingentaconnect.com
While bacteria are the most prominent pyrazine producers, some fungi and yeasts have also been investigated. rasayanjournal.co.intuwien.ac.atfrontiersin.org For instance, certain Penicillium species have been shown to produce methoxypyrazines, which are high-impact aroma compounds. frontiersin.org Some Saccharomyces yeast strains used in winemaking have also been observed to influence the concentration of pyrazines like IPMP (isopropyl-methoxypyrazine). nih.gov
Table 3: Microorganisms Used in Pyrazine Fermentation
| Microorganism | Type | Key Pyrazines Produced | Precursors/Stimulants |
| Bacillus subtilis | Bacterium | 2,5-Dimethylpyrazine, 2,3,5,6-Tetramethylpyrazine, other alkylpyrazines | L-Threonine, Acetoin |
| Corynebacterium glutamicum | Bacterium | 2,3,5,6-Tetramethylpyrazine (high-titer) | Glucose, Urea, Ionic liquids |
| Penicillium species | Fungus | Methoxypyrazines (e.g., MIBP) | Various media components |
| Saccharomyces species | Yeast | Isopropyl-methoxypyrazine (IPMP) | Grape juice components |
Green Chemistry Principles in Dihydropyrazine Synthesis
The application of green chemistry principles to the synthesis of dihydropyrazines and their derivatives aims to reduce environmental impact by using safer solvents, minimizing waste, and improving energy efficiency. ingentaconnect.comrasayanjournal.co.in
A cornerstone of green pyrazine synthesis is the use of biocatalysis and microbial fermentation, as discussed previously. nih.govmdpi.com These methods operate under mild, aqueous conditions, avoiding the need for harsh reagents and organic solvents, and utilize renewable feedstocks. mdpi.commdpi.com This approach is inherently greener than many traditional chemical syntheses that generate hazardous by-products. rsc.orgrsc.org
Beyond biocatalysis, other green strategies have been developed. One-pot synthesis protocols, where multiple reaction steps are carried out in a single vessel, improve efficiency and reduce waste from intermediate purification steps. mobt3ath.comresearchgate.net For example, a one-pot condensation of 1,2-diketones with 1,2-diamines in aqueous methanol, catalyzed by potassium tert-butoxide at room temperature, provides an environmentally benign route to pyrazines. mobt3ath.comresearchgate.net This method avoids expensive or toxic metal catalysts and the need for bubbling oxygen for the final aromatization step. mobt3ath.com
The use of environmentally friendly catalysts and solvents is another key aspect. Organocatalysts, such as (±)-Camphor-10-sulfonic acid, have been used for the synthesis of 2,3-dihydropyrazines in aqueous media at room temperature. ingentaconnect.com This approach is atom-economical and avoids the use of toxic materials. ingentaconnect.com Similarly, the use of enzymes like lipase (B570770) in greener solvents such as tert-amyl alcohol has been demonstrated for the synthesis of pyrazinamide (B1679903) derivatives, offering a more sustainable alternative to methods requiring toxic solvents like DMF and activating agents that generate hazardous waste. rsc.orgrsc.org The development of transition-metal-free methods for dearomatizing pyrazines to 1,4-dihydropyrazine (B12976148) derivatives further contributes to greener synthesis by avoiding potentially toxic and expensive metal catalysts. rsc.org
The principles of green chemistry guide the development of synthetic routes that are not only efficient but also sustainable and safe. rasayanjournal.co.inyoutube.com This includes designing reactions that maximize the incorporation of all materials used in the process into the final product (atom economy) and using catalytic reagents in preference to stoichiometric ones. youtube.com
Mechanistic Investigations of 2,5 Dihydro 3,6 Dimethylpyrazine Formation Pathways
Maillard Reaction Pathway Elucidation
The Maillard reaction, a form of non-enzymatic browning, is a primary route for the formation of 2,5-dihydro-3,6-dimethylpyrazine, especially in thermally processed foods. This complex cascade of reactions involves amino acids and reducing sugars, leading to a variety of flavor and aroma compounds.
Role of Amino Acids (e.g., L-Threonine) as Precursors
L-Threonine has been identified as a key amino acid precursor in the formation of 2,5-dimethylpyrazine (B89654) (2,5-DMP), a related and often co-formed pyrazine (B50134). asm.orgnih.govnih.govnih.govnih.govresearchgate.net Studies have shown that during the Maillard reaction, L-threonine can be converted to intermediates that are essential for the pyrazine ring formation. asm.orgnih.govnih.gov The thermal degradation of L-threonine provides the necessary nitrogen and carbon backbone for the synthesis of the pyrazine structure. In model systems, the presence of L-threonine has been directly linked to the increased production of 2,5-DMP. nih.govnih.gov
Involvement of α-Dicarbonyl Compounds (e.g., Methylglyoxal (B44143), Glyoxal)
α-Dicarbonyl compounds, such as methylglyoxal and glyoxal (B1671930), are highly reactive intermediates formed during the Maillard reaction and caramelization of carbohydrates. nih.gov These compounds play a crucial role in the formation of pyrazines. They can react with amino compounds, derived from amino acids, through Strecker degradation to form α-aminocarbonyls. asm.org Research has demonstrated that using glucose, methylglyoxal, or glyoxal as the carbon source in Maillard reaction models leads to a higher production of 2,5-DMP. nih.gov The interaction between these α-dicarbonyls and the amino acid degradation products is a key step in assembling the pyrazine ring.
Intermediates in Formation (e.g., Aminoacetone, 3,6-Dihydro-2,5-dimethylpyrazine)
The pathway from precursors to the final pyrazine product involves several key intermediates. Aminoacetone is a critical intermediate formed from the degradation of L-threonine. asm.orgnih.govnih.govresearchgate.net It is proposed that L-threonine is first oxidized to L-2-amino-acetoacetate, which is unstable and decarboxylates to form aminoacetone. asm.orgnih.gov Two molecules of aminoacetone can then undergo a self-condensation reaction to form this compound (also referred to as 3,6-dihydro-2,5-dimethylpyrazine). asm.orgnih.govrsc.org This dihydropyrazine (B8608421) is an unstable intermediate that can be readily oxidized to the more stable aromatic compound, 2,5-dimethylpyrazine. asm.orgnih.gov The structure of this compound has been confirmed through techniques like n.m.r. spectroscopy. rsc.org
Influence of Peptide and Protein Structures on Formation
While much of the research has focused on free amino acids, the role of peptides and proteins in the Maillard reaction is also significant, as they are more abundant in many food systems. nih.govnih.gov Studies on lysine-containing dipeptides and tripeptides have shown that these molecules can also participate in the formation of pyrazines. nih.gov The structure of the peptide, including the sequence of amino acids, can influence the type and quantity of pyrazines produced. For instance, dipeptide models with lysine (B10760008) at the C-terminus or N-terminus showed different pyrazine profiles. nih.gov This indicates that the steric hindrance and reactivity of the amino acid side chains within a peptide structure affect their participation in the Maillard reaction and subsequent pyrazine formation.
Microbial Biosynthesis Pathways
In addition to the chemical pathways of the Maillard reaction, microorganisms offer an alternative route for the production of 2,5-dimethylpyrazine.
Several bacterial species, notably Bacillus subtilis, have been identified as producers of 2,5-dimethylpyrazine, using L-threonine as a primary substrate. asm.orgnih.govnih.gov The microbial pathway also proceeds through the key intermediate, aminoacetone. asm.orgnih.govnih.gov In B. subtilis, the enzyme L-threonine-3-dehydrogenase (TDH) catalyzes the oxidation of L-threonine to L-2-amino-acetoacetate. asm.orgnih.gov This intermediate then spontaneously decarboxylates to aminoacetone. asm.orgnih.gov The subsequent steps of cyclization of aminoacetone to 3,6-dihydro-2,5-dimethylpyrazine and its oxidation to 2,5-dimethylpyrazine are considered to be non-enzymatic in B. subtilis. nih.gov However, other research has pointed to the existence of an aminoacetone oxidase in Streptococcus that can catalyze the condensation of aminoacetone. asm.org Metabolic engineering strategies in Escherichia coli have been employed to enhance the production of 2,5-DMP from L-threonine by overexpressing enzymes like L-threonine dehydrogenase and NADH oxidase. nih.gov
| Organism | Key Enzyme(s) | Precursor | Intermediate(s) | Product |
| Bacillus subtilis | L-threonine-3-dehydrogenase (TDH) | L-Threonine | L-2-amino-acetoacetate, Aminoacetone, 3,6-Dihydro-2,5-dimethylpyrazine | 2,5-Dimethylpyrazine |
| Escherichia coli (engineered) | L-threonine dehydrogenase, NADH oxidase, Aminoacetone oxidase | L-Threonine | 2-amino-3-ketobutyrate, Aminoacetone, 3,6-dihydro-2,5-dimethylpyrazine | 2,5-Dimethylpyrazine |
| Streptococcus cristatus | Aminoacetone oxidase | Aminoacetone | 3,6-dihydro-2,5-dimethylpyrazine | 2,5-Dimethylpyrazine |
Table 1: Microbial Production of 2,5-Dimethylpyrazine
Enzymatic Catalysis in Biosynthesis (e.g., L-threonine-3-dehydrogenase)
The biosynthesis of pyrazines often originates from amino acids, with L-threonine being a key precursor for 2,5-dimethylpyrazine (2,5-DMP). asm.orgnih.gov The enzymatic catalyst L-threonine-3-dehydrogenase (TDH) plays a pivotal role in this process. asm.orgnih.govnih.gov TDH, an NAD dependent oxidoreductase, initiates the pathway by oxidizing L-threonine to produce L-2-amino-acetoacetate. asm.orgnih.govnih.gov This intermediate is notably unstable and readily undergoes decarboxylation to form aminoacetone. asm.orgnih.govnih.gov
While TDH is the primary enzyme in the initial conversion, the subsequent steps to form 2,5-DMP can be non-enzymatic. asm.org Two molecules of the resulting aminoacetone can then condense to form 2,5-dimethyl-3,6-dihydropyrazine. nih.gov This dihydropyrazine is susceptible to oxidation, even under mild conditions, leading to the formation of the aromatic 2,5-dimethylpyrazine. nih.gov
Another enzyme, 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL), can influence the yield of 2,5-DMP. KBL catalyzes the cleavage of L-2-amino-acetoacetate into glycine (B1666218) and acetyl-CoA, representing a competing pathway. asm.orgnih.gov
Recent research has also explored the chemoenzymatic synthesis of other alkylated pyrazines, such as 3-ethyl-2,5-dimethylpyrazine (B149181) (EDMP), from L-threonine. nih.gov This process also involves TDH to produce aminoacetone. In this pathway, two molecules of aminoacetone condense to form 2,5-dimethyl-3,6-dihydropyrazine, which then undergoes tautomerization and a nucleophilic addition to acetaldehyde (B116499) to yield EDMP. nih.govresearchgate.net
Genetic Manipulation and Metabolic Engineering for Enhanced Production
Metabolic engineering strategies have been successfully employed to enhance the production of pyrazines, including 2,5-DMP, in various microorganisms. A key approach involves the manipulation of genes related to the biosynthetic pathway to direct the metabolic flux towards the desired product.
In Bacillus subtilis, a common strategy is the inactivation of the gene encoding 2-amino-3-ketobutyrate CoA ligase (KBL). asm.org Since KBL diverts the precursor L-2-amino-acetoacetate away from pyrazine synthesis, its knockout leads to a significant increase in 2,5-DMP production. asm.org Studies have shown that inactivating KBL can increase the production of 2,5-DMP from 0.36 mM to 2.82 mM. asm.org
Overexpression of key enzymes is another effective strategy. In Escherichia coli, overexpressing L-threonine dehydrogenase (TDH) has been shown to significantly increase the synthesis of 2,5-DMP from L-threonine. nih.gov Further enhancement has been achieved by introducing NADH oxidase, which regenerates NAD+, a necessary cofactor for TDH activity. nih.govnih.gov This strategy promoted the conversion of L-threonine to 2-amino-3-ketobutyrate, leading to higher 2,5-DMP yields. nih.gov The additional overexpression of aminoacetone oxidase, which facilitates the conversion of aminoacetone to 3,6-dihydro-2,5-dimethylpyrazine, has also been shown to increase the yield. nih.gov
Combining these strategies, such as overexpressing TDH and an L-threonine transporter protein while simultaneously knocking out competing pathways, has led to engineered E. coli strains capable of producing high titers of 2,5-DMP. nih.gov One such engineered strain achieved a production of 1,095.7 ± 81.3 mg/L of 2,5-DMP. nih.gov More recent work has reported even higher titers, reaching 2897.30 mg/L in an optimized system. nih.gov
These genetic manipulations highlight the potential of creating microbial cell factories for the efficient and sustainable production of valuable pyrazine compounds. nih.govnih.gov
| Strain/Organism | Genetic Modification | Precursor(s) | Product | Titer/Yield Improvement |
| Bacillus subtilis | Inactivation of KBL | L-threonine | 2,5-Dimethylpyrazine | Increased from 0.36 mM to 2.82 mM asm.org |
| Escherichia coli | Overexpression of TDH and NADH oxidase | L-threonine | 2,5-Dimethylpyrazine | 1.6% increase in yield nih.gov |
| Escherichia coli | Overexpression of TDH, NADH oxidase, and aminoacetone oxidase | L-threonine | 2,5-Dimethylpyrazine | 9.6% increase in yield compared to TDH and NADH oxidase alone nih.gov |
| Escherichia coli | Δkbl ΔtynA ΔtdcB ΔilvA, pRSFDuet-tdhEcnoxELc-PsstT | L-threonine | 2,5-Dimethylpyrazine | 1,095.7 ± 81.3 mg/L nih.gov |
| Escherichia coli | Overexpression of EcTDH, EhNOX, ScAAO, and EcSstT | L-threonine | 2,5-Dimethylpyrazine | 2897.30 mg/L nih.gov |
Role of Specific Microorganisms (e.g., Bacillus subtilis, Corynebacterium glutamicum, Serratia marcescens)
Several microorganisms are known for their ability to produce pyrazines, making them valuable for both traditional food fermentation and industrial biotechnology.
Bacillus subtilis is a well-studied producer of 2,5-dimethylpyrazine (2,5-DMP). asm.orgnih.gov This bacterium utilizes L-threonine as a substrate to synthesize 2,5-DMP and other alkylpyrazines like 2,3,5-trimethylpyrazine (B81540). asm.orgnih.gov The key enzyme in this process is L-threonine-3-dehydrogenase. asm.orgnih.gov Strains of B. subtilis isolated from fermented soybeans, such as natto, have demonstrated the ability to produce a variety of pyrazines, including 2,5-dimethylpyrazine, trimethylpyrazine, and 2,3,5,6-tetramethylpyrazine. nih.govsigmaaldrich.com Optimization of culture conditions and substrate composition can significantly enhance pyrazine production in B. subtilis. nih.gov
Corynebacterium glutamicum , an industrially significant bacterium, is also capable of producing pyrazines. researchgate.netnih.govcapes.gov.br It can synthesize these compounds endogenously and has been engineered for the production of various aromatic compounds. researchgate.netnih.govpnas.org Feeding experiments have shown that C. glutamicum can produce trimethylpyrazine and tetramethylpyrazine. researchgate.netcapes.gov.br The biosynthetic pathway in this organism involves the conversion of pyruvate (B1213749) into (S)-2-acetolactate, a precursor for acyloins which are intermediates in pyrazine formation. researchgate.net Deletion mutants have been crucial in elucidating these pathways. researchgate.netcapes.gov.br
Serratia marcescens , a gram-negative bacterium, is another microorganism that can produce pyrazines. nih.govwikipedia.orgdsmz.de While often associated with opportunistic infections, certain strains are known to produce volatile organic compounds, including 2,5-dimethylpyrazine, particularly when cultured in specific media like tryptic soy broth. nih.govwikipedia.org Some odoriferous strains of Serratia, such as S. odorifera and S. rubidaea, are known to produce various alkyl-methoxypyrazines. researchgate.net
| Microorganism | Key Pyrazines Produced | Precursors | Key Enzymes/Pathways |
| Bacillus subtilis | 2,5-Dimethylpyrazine, 2,3,5-Trimethylpyrazine, Tetramethylpyrazine asm.orgnih.gov | L-threonine, D-glucose asm.orgnih.gov | L-threonine-3-dehydrogenase asm.orgnih.gov |
| Corynebacterium glutamicum | Trimethylpyrazine, Tetramethylpyrazine researchgate.netcapes.gov.br | Pyruvate, Branched-chain amino acids researchgate.net | Acyloin pathway from (S)-2-acetolactate researchgate.net |
| Serratia marcescens | 2,5-Dimethylpyrazine nih.gov | Amino acids from culture media nih.gov | General amino acid metabolism |
Isotope Tracing Experiments for Pathway Elucidation
Isotope tracing experiments have been instrumental in deciphering the biosynthetic pathways leading to 2,5-dimethylpyrazine. By labeling potential precursors with stable isotopes, researchers can track the incorporation of these atoms into the final product, providing direct evidence for the proposed metabolic routes.
In studies with Bacillus subtilis, stable isotope tracing using labeled L-threonine has confirmed that this amino acid is the direct precursor for 2,5-DMP. asm.orgnih.gov These experiments, combined with genetic and enzymatic analyses, have solidified the understanding of the pathway involving L-threonine-3-dehydrogenase. asm.org
Similarly, feeding experiments with deuterated acetoin (B143602) in Corynebacterium glutamicum resulted in the incorporation of the deuterium (B1214612) label into trimethylpyrazine and tetramethylpyrazine. researchgate.netcapes.gov.br This provided strong evidence for the role of acyloins as intermediates in the formation of alkylated pyrazines in this bacterium. researchgate.net
These tracing experiments are a powerful tool for validating proposed biosynthetic pathways and identifying key intermediates, which is essential for targeted metabolic engineering efforts to improve pyrazine production.
Thermal Degradation and Dimerization Mechanisms
The stability of this compound is a critical factor, and it is known to be thermally unstable. rsc.org The primary mechanism of its instability is attributed to dimerization. rsc.org Under thermal stress, two molecules of this compound can react to form a larger, dimeric structure. This reactivity is a consequence of the dihydro ring, which is more susceptible to chemical reactions compared to the fully aromatic pyrazine ring.
The formation of this compound itself is a dimerization process, resulting from the self-condensation of two molecules of α-aminoacetone. rsc.org This initial cyclization is a key step in both biological and chemical synthesis routes. The subsequent oxidation of the dihydropyrazine to the more stable aromatic 2,5-dimethylpyrazine is often a spontaneous process, particularly in the presence of an oxidizing agent or under mild conditions. asm.orgnih.gov
Advanced Spectroscopic and Analytical Research Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2,5-Dihydro-3,6-dimethylpyrazine. It provides atom-specific information about the chemical environment, connectivity, and spatial relationships within the molecule.
One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for elucidating the constitution of this compound.
¹H NMR: The proton NMR spectrum is used to identify the number of distinct proton environments and their neighboring protons through spin-spin coupling. For this compound, one would expect to see signals corresponding to the methyl protons (C-CH₃) and the methylene (B1212753) protons of the dihydropyrazine (B8608421) ring (-CH₂-). The chemical shifts and coupling patterns of the methylene protons would be particularly informative about their environment within the non-aromatic, puckered ring.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms. Signals would be expected for the methyl carbons, the sp³-hybridized methylene carbons in the ring, and the sp²-hybridized imine carbons (C=N). The chemical shift of these carbons provides direct evidence of the molecule's electronic structure and hybridization state. youtube.com
2D NMR Techniques: These experiments reveal correlations between nuclei, which is crucial for assembling the molecular structure. youtube.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would show a correlation between the geminal protons of the methylene group and potentially longer-range couplings within the ring, helping to trace the proton network. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It provides an unambiguous link between the proton and carbon skeletons of the molecule, confirming, for example, which proton signal corresponds to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds (and sometimes longer). sdsu.eduustc.edu.cn It is critical for connecting molecular fragments. For instance, an HMBC spectrum would show a correlation from the methyl protons to the adjacent sp²-hybridized imine carbon and the neighboring sp³-hybridized methylene carbon, confirming the position of the methyl groups at C-3 and C-6.
Based on established principles for dihydropyrazine systems, the following NMR data can be predicted for this compound in a standard solvent like CDCl₃. nih.gov
Predicted NMR Data for this compound
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| -CH₃ (at C3, C6) | ~2.0-2.2 | ~20-25 | C3, C6 |
| -CH₂- (at C5) | ~3.3-3.5 | ~45-50 | C3, C6 |
| C3, C6 (C=N) | - | ~160-165 | - |
Solid-State NMR (SSNMR) provides detailed structural information on crystalline materials, offering insights that are complementary to single-crystal X-ray diffraction. For this compound, ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR would be a key technique.
The ¹³C CP/MAS experiment enhances the signal of the low-abundance ¹³C nuclei and averages out anisotropic interactions that broaden signals in the solid state, resulting in higher resolution spectra. This technique is highly sensitive to the local molecular environment. If multiple molecules are present in the asymmetric unit of the crystal (crystallographic inequivalence), separate signals may be observed for corresponding carbon atoms.
Furthermore, advanced SSNMR experiments like ¹³C{¹⁴N} Rotational-Echo Double-Resonance (RESPDOR) can be employed as an "attached nitrogen test." iastate.eduresearchgate.net This method probes the dipolar coupling between ¹³C and neighboring ¹⁴N nuclei. In this compound, this would definitively confirm the C-N bonds by observing which carbon signals are attenuated in the nitrogen-filtered spectrum, thus distinguishing it from other potential isomers. iastate.eduresearchgate.net
Mass Spectrometry (MS) for Fragmentation Analysis and Quantitative Research
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its structure through fragmentation patterns, and perform highly accurate quantitative analysis.
High-Resolution Mass Spectrometry (HRMS) is critical for the initial characterization of this compound. Unlike nominal mass instruments, HRMS instruments (such as Time-of-Flight (TOF) or Orbitrap analyzers) measure m/z values with very high precision (typically to four or more decimal places). nih.govnih.govyoutube.com This accuracy allows for the determination of the elemental composition of the parent ion. For this compound (C₆H₁₀N₂), HRMS can confirm this exact formula by distinguishing its precise mass from other isobaric compounds (molecules with the same nominal mass but different elemental formulas).
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are analyzed. wikipedia.orgnationalmaglab.orgyoutube.com This process provides detailed structural information by revealing how the molecule breaks apart. The fragmentation is typically induced by collision with an inert gas, a process known as Collision-Induced Dissociation (CID). unt.edu
For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. The resulting product ion spectrum would offer mechanistic insights into its stability and structure. Fragmentation pathways would likely involve the loss of stable neutral molecules or radical species.
Predicted MS/MS Fragmentation of this compound ([C₆H₁₀N₂ + H]⁺)
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Plausible Neutral Loss | Structural Interpretation |
|---|---|---|---|
| 111.09 | 96.07 | CH₃ (15 Da) | Loss of a methyl radical |
| 111.09 | 83.08 | C₂H₄ (28 Da) | Retro-Diels-Alder type fragmentation of the ring |
| 111.09 | 68.07 | CH₃CN (41 Da) | Cleavage of the ring with loss of acetonitrile |
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high precision and accuracy. wikipedia.orgacs.org The method involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound) to the sample as an internal standard. osti.govnih.gov
This isotopically enriched standard is chemically identical to the analyte and therefore behaves the same way during sample preparation, extraction, and ionization. rsc.org Any sample loss during these steps affects both the analyte and the standard equally. By measuring the ratio of the signal intensity of the native analyte to the isotope-labeled standard using a mass spectrometer, a highly accurate concentration of this compound in the original sample can be calculated. This technique is particularly valuable in complex matrices where analyte recovery can be variable.
Chromatographic Separation Techniques in Complex Mixture Analysis
Chromatographic techniques are essential for separating and identifying this compound and related compounds within complex matrices, such as food and biological samples. These methods leverage the differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary analytical technique for the study of volatile and semi-volatile compounds like pyrazines. mdpi.com In this method, volatile analytes are vaporized and separated in a capillary column before being detected and identified by a mass spectrometer. japsonline.com The technique is widely applied in the food industry to analyze flavor profiles, where pyrazines are key components. scribd.com
Research on coffee, for instance, utilizes GC-MS to identify a wide array of volatile organic compounds, with pyrazines being a characteristic class of aromatic compounds specific to roasted beans. japsonline.comnih.gov Studies have successfully identified and quantified numerous pyrazines, including derivatives of dimethylpyrazine, in roasted coffee, cocoa beans, and peanut butter. scispace.comacs.orgsigmaaldrich.com The data generated by GC-MS provides a chemical fingerprint that can be used to differentiate between samples based on origin, processing, or variety. japsonline.com For example, analyses have shown that the distribution patterns of alkylpyrazines are quite similar across different roasted coffees, with 2-methylpyrazine (B48319) often being the most abundant. acs.org
The typical GC-MS analysis involves a temperature-programmed oven to elute compounds based on their boiling points and polarity. The mass spectrometer then fragments the eluted molecules, producing a unique mass spectrum that allows for definitive identification by comparison with spectral libraries like the NIST library. japsonline.comnist.gov
Table 1: Example GC-MS Parameters for Pyrazine (B50134) Analysis in Food Samples
| Parameter | Setting | Source |
| Column | HP-INNOWax (30 m x 250 µm x 0.25 µm) | scribd.com |
| Oven Program | 60°C (2 min), then ramp 20°C/min to 240°C (hold 2 min) | scribd.com |
| Carrier Gas | Helium | sigmaaldrich.comnih.gov |
| Inlet Temperature | 250°C | japsonline.com |
| MS Ion Source Temp. | 200°C - 270°C | japsonline.comscribd.com |
| Mass Range | 45 - 400 amu | scribd.com |
This table is a composite of typical parameters and may not reflect a single specific study.
While GC-MS is ideal for volatile pyrazines, Liquid Chromatography-Mass Spectrometry (LC-MS) is more suitable for analyzing their non-volatile or thermally unstable precursors. These precursors, often amino acids and sugars, are involved in the Maillard reaction that forms pyrazines during heating. researchgate.net LC-MS separates compounds in a liquid phase, making it ideal for analyzing complex aqueous samples without the need for derivatization that is sometimes required for GC analysis. nih.gov
The technique combines the separation power of high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with the detection sensitivity and specificity of mass spectrometry. nih.govnih.gov In pyrazine-related research, LC-MS/MS (tandem mass spectrometry) is particularly powerful. It allows for the selection of a specific precursor ion, which is then fragmented to produce product ions for highly selective and sensitive quantification, even in complex matrices like plasma or food extracts. nih.govresearchgate.neteurl-pesticides.eu Researchers have developed and validated LC-MS/MS methods for the simultaneous determination of pyrazine derivatives and their metabolites. researchgate.net For certain pyrazines, LC-MS has been used for quantitative analysis for the first time by optimizing mass spectrometry parameters to achieve the desired sensitivity. nih.gov
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique widely coupled with GC-MS for the analysis of volatile compounds from solid or liquid samples. scispace.comnih.gov The method involves exposing a fused-silica fiber coated with a sorbent material to the headspace (the gas phase above the sample) in a sealed vial. nih.gov Volatile analytes, including pyrazines, partition from the sample into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the GC injector, where the analytes are thermally desorbed for analysis. mdpi.comnih.gov
HS-SPME is valued for its simplicity, speed, and sensitivity, requiring only a small sample volume. mdpi.com The efficiency of the extraction depends on several factors, including the type of fiber coating, extraction time, and temperature. nih.gov Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a commonly used fiber that shows high efficiency for extracting a broad range of volatile compounds, including pyrazines, from foods like yeast extract, coffee, and peanut oil. nih.govnih.govnih.gov Optimization of HS-SPME parameters is crucial for ensuring the accuracy and sensitivity of the analysis. nih.gov For instance, studies have identified the optimal conditions for extracting pyrazines from yeast extract and peanut oil to maximize detection. nih.govnih.gov
Table 2: Optimized HS-SPME Conditions for Pyrazine Extraction from Various Matrices
Vibrational Spectroscopy (IR, Raman, THz, INS) for Molecular Dynamics and Interactions
Vibrational spectroscopy encompasses a group of techniques that probe the vibrational modes of molecules, providing detailed information about chemical structure, bonding, and intermolecular interactions. Infrared (IR) and Raman spectroscopy are the most common methods used in the study of pyrazine derivatives. rsc.orgresearchgate.net
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting IR spectrum displays absorption bands at specific frequencies corresponding to distinct vibrations, such as C-H, C-N, and ring stretching modes. researchgate.netresearchgate.net The FTIR spectrum of pyrazine, for example, shows characteristic bands for pyrazine ring stretching modes in the 1550-1000 cm⁻¹ region. researchgate.net
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. When photons interact with a molecule, they can gain or lose energy, corresponding to the molecule's vibrational energy levels. The Raman spectrum provides information on vibrations that may be weak or absent in the IR spectrum. rsc.orgresearchgate.net For 2,5-dimethylpyrazine (B89654), Raman spectra have been used to assign vibrations based on its C2h molecular geometry. researchgate.net
Both experimental spectra and theoretical calculations, such as Density Functional Theory (DFT), are often used in combination to achieve a complete assignment of vibrational fundamentals. researchgate.netresearchgate.net These studies allow researchers to understand how factors like substitution on the pyrazine ring or hydrogen bonding affect the molecule's vibrational dynamics. researchgate.netresearchgate.net
Table 3: Selected Vibrational Frequencies (cm⁻¹) for Pyrazine and a Derivative
| Vibrational Mode | Pyrazine (IR) | 2,5-Dimethylpyrazine Complex (IR) | Source |
| Ring Stretching | ~1525, 1120 | ~1520, 1150 | researchgate.netresearchgate.net |
| C-H Stretching | ~3070 | - | researchgate.net |
| Ring Breathing Mode | ~1023 | - | researchgate.net |
Frequencies are approximate and depend on the sample phase and molecular environment.
While less common, Terahertz (THz) spectroscopy and Inelastic Neutron Scattering (INS) can provide further insights into low-frequency vibrations and the rotational dynamics of molecular subgroups, such as the methyl groups in dimethylpyrazine. researchgate.net
Chemometric and Multivariate Data Analysis in Pyrazine Research
The analysis of complex mixtures containing pyrazines, particularly using techniques like GC-MS, generates vast and complex datasets. researchgate.net Chemometrics applies mathematical and statistical methods, such as multivariate data analysis, to extract meaningful information from this chemical data. infometrix.comtandfonline.com It is an essential tool for interpreting the multi-dimensional nature of flavor and aroma profiles. tandfonline.comnih.gov
Principal Component Analysis (PCA) is a widely used unsupervised pattern recognition technique in pyrazine research. researchgate.nettandfonline.com PCA reduces the dimensionality of the data by transforming the original variables (e.g., peak areas of different volatile compounds) into a smaller set of uncorrelated variables called principal components (PCs). nih.gov By plotting the data in the space of the first few PCs, it is possible to visualize clusters, trends, and outliers in the samples. semanticscholar.org For example, PCA has been successfully applied to GC-MS data of coffee volatiles to discriminate between different blends or roasting conditions based on their pyrazine content and other aroma compounds. nih.govnih.gov
Other chemometric tools, such as hierarchical cluster analysis and partial least-squares regression, are also employed. fao.orgnih.gov These methods can help classify samples or build predictive models that correlate instrumental data (the chemical profile) with sensory properties (the perceived flavor and aroma). researchgate.netnih.gov Ultimately, chemometrics allows researchers to uncover relationships between the complex chemical composition of a product and its characteristics, providing valuable insights for quality control and product development. infometrix.com
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For 2,5-dihydro-3,6-dimethylpyrazine, DFT calculations offer a detailed understanding of its fundamental chemical characteristics.
Electronic Structure Analysis and Molecular Orbitals (HOMO-LUMO Gap)
The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. mdpi.com
For dihydropyrazines similar to this compound, DFT calculations have predicted a HOMO-LUMO gap of approximately 4.5 eV, which indicates moderate reactivity. Analysis of the electrostatic potential map highlights the nucleophilic character at the nitrogen atoms and electrophilic regions at the saturated C-5 and C-6 positions. The electron-rich regions are primarily localized on the N-1 and N-4 atoms, identifying them as Lewis basic sites.
| Parameter | Predicted Value |
|---|---|
| HOMO-LUMO Gap | ~4.5 eV |
| Key Electronic Feature | Electron-rich regions on N-1 and N-4 |
Conformational Analysis and Stability Predictions
The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a significant role in its physical and chemical properties. Computational methods can be employed to predict the most stable conformations of this compound. Studies on related pyrazine (B50134) derivatives have shown that the conformation can be non-centrosymmetric, leading to helical structures due to twists around biaryl bonds. nih.gov The thermal instability of this compound has been attributed to its tendency to dimerize, a process that is influenced by its conformational preferences. rsc.org The dihydro ring in this compound also increases its susceptibility to oxidation, which can limit its stability under certain conditions.
Vibrational Frequency Calculations and Spectroscopic Assignment
Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental data, a detailed understanding of the vibrational modes of the molecule can be achieved. For complexes involving 2,5-dimethylpyrazine (B89654), a related compound, DFT methods have been successfully used to calculate vibrational spectra, showing good agreement with experimental IR, Raman, and inelastic neutron scattering (INS) spectra. researchgate.net These calculations aid in the precise assignment of spectral bands to specific molecular motions, such as the characteristic Hadzi's trio observed in the IR spectra of hydrogen-bonded complexes. researchgate.net However, discrepancies can arise, for instance, in the prediction of low-frequency bands associated with the torsional modes of methyl groups. researchgate.net
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of how molecules interact with each other and with their environment over time. These simulations are particularly useful for understanding non-covalent interactions that govern the behavior of this compound in condensed phases.
Hydrogen Bonding and Stacking Interactions
Hydrogen bonding is a critical intermolecular force that influences the structure and properties of many chemical systems. In complexes containing pyrazine derivatives, hydrogen bonds of the O-H···N type are commonly observed. researchgate.net For instance, in a complex with 2,5-dichloro-3,6-dihydroxy-p-benzoquinone, each nitrogen atom of the 2,5-dimethylpyrazine molecule participates in a hydrogen bond with a hydroxyl group, forming infinite chains. researchgate.net Supramolecular analysis of related structures also reveals the presence of strong O-H···O, O-H···N, and weaker C-H···O hydrogen bonds, as well as π-π stacking interactions involving the pyrazine ring. researchgate.netpreprints.org These interactions are fundamental in crystal engineering and the formation of supramolecular networks. csic.es
| Interaction Type | Description | Significance |
|---|---|---|
| O-H···N Hydrogen Bonding | Interaction between a hydroxyl group and a pyrazine nitrogen. researchgate.net | Formation of infinite chains and supramolecular structures. researchgate.net |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. researchgate.netpreprints.org | Contributes to the stability of crystal structures. |
| C-H···O Hydrogen Bonding | Weaker hydrogen bonds involving carbon-hydrogen bonds as donors. researchgate.netpreprints.org | Further stabilizes the supramolecular assembly. |
Reaction Mechanism Modeling and Transition State Analysis
Computational modeling has been instrumental in understanding the reaction dynamics of this compound. Through the application of theoretical principles, researchers have been able to map out the intricate steps involved in its lifecycle, from its synthesis via the self-condensation of α-aminoacetone to its inherent instability leading to dimerization. rsc.org These studies are crucial for rationalizing the experimental observations and for predicting the behavior of this reactive intermediate under various conditions.
Energetics of Formation and Degradation Pathways
The formation of this compound is understood to occur through the self-condensation of α-aminoacetone. rsc.org This process is a key step in the biosynthesis of 2,5-dimethylpyrazine, with the dihydropyrazine acting as a crucial, albeit unstable, intermediate. asm.org The proposed mechanism involves the initial reaction of two molecules of α-aminoacetone to form a dihydropyrazine ring structure.
The primary degradation pathway for this compound is through dimerization. rsc.org This inherent thermal instability is a defining characteristic of the compound. Computational studies, often employing Density Functional Theory (DFT), are essential for calculating the energy barriers associated with both the formation and dimerization reactions. These calculations provide a quantitative understanding of the kinetics of these processes.
While specific energetic data for the formation and dimerization of this compound is not extensively documented in publicly available literature, analogous computational studies on similar heterocyclic compounds provide a framework for understanding the expected energy profiles. For instance, DFT calculations on the photoisomerization of 2,6-dimethylpyrazine (B92225) have identified transition states with activation energies (ΔE) on the order of 105 kJ mol⁻¹ for the conversion of a Dewar isomer back to the pyrazine. mdpi.com Such studies highlight the power of computational chemistry to quantify the energetic hurdles in reaction pathways.
Table 1: Hypothetical Energetic Data for this compound Pathways
| Reaction Pathway | Reactant(s) | Product(s) | Calculated Activation Energy (kJ/mol) |
| Formation | 2 x α-aminoacetone | This compound | Data not available in search results |
| Degradation | 2 x this compound | Dimer | Data not available in search results |
| Aromatization | This compound | 2,5-Dimethylpyrazine | Data not available in search results |
This table is illustrative and highlights the type of data generated from computational studies. Specific values for this compound were not found in the provided search results.
Kinetic Isotope Effects (KIEs) in Reaction Pathways
The study of Kinetic Isotope Effects (KIEs) provides a powerful experimental and theoretical tool for probing the transition state of a reaction. A KIE is the change in the rate of a reaction when an atom in the reactants is replaced by one of its heavier isotopes. wikipedia.org The magnitude of the KIE can give valuable information about bond breaking and bond formation in the rate-determining step of a reaction.
For the reaction pathways involving this compound, the measurement or calculation of KIEs could offer profound insights. For example, a primary KIE would be expected for the C-H bond breaking steps involved in the aromatization of the dihydropyrazine to 2,5-dimethylpyrazine. The theoretical maximum for a primary deuterium (B1214612) KIE (kH/kD) at room temperature is around 7, although values are often lower. baranlab.org
Secondary KIEs can also be informative. For instance, a change in hybridization at a carbon center from sp³ to sp² during a reaction typically results in a normal secondary KIE (kH/kD > 1), while a change from sp² to sp³ leads to an inverse secondary KIE (kH/kD < 1). wikipedia.org Analyzing these effects in the formation and degradation of this compound would help to further refine the proposed reaction mechanisms and transition state structures.
Currently, there is a lack of specific experimental or computational KIE data in the literature for the reaction pathways of this compound. However, the principles of KIE analysis are well-established and could be readily applied in future computational studies to provide a deeper understanding of the reaction dynamics.
Role and Significance in Advanced Chemical and Biological Systems
Precursor in Heterocyclic Organic Synthesis
The reactivity of the dihydropyrazine (B8608421) ring in 2,5-Dihydro-3,6-dimethylpyrazine makes it a versatile starting material for the synthesis of a variety of heterocyclic compounds. Its ability to undergo oxidation and other transformations allows for the introduction of functional groups and the construction of more complex molecular architectures.
Synthesis of Pyrazine (B50134) Dicarboxylic Acids and Other Derivatives
This compound can be a precursor to pyrazine dicarboxylic acids, which are important building blocks in medicinal chemistry and materials science. The synthesis typically involves the oxidation of the dihydropyrazine ring to an aromatic pyrazine, followed by the oxidation of the methyl groups to carboxylic acid functionalities. For instance, the oxidation of the related 2,5-dimethylpyrazine (B89654) can yield 5-methylpyrazine-2-carboxylic acid, an intermediate in the synthesis of the antilipolytic drug acipimox. asm.orgchemicalbook.com Similarly, the oxidation of tetramethylpyrazine has been shown to produce 3,6-dimethylpyrazine-2,5-dicarboxylic acid. rsc.org While direct synthesis from this compound is less commonly documented, its structural relationship to these starting materials highlights its potential in this area. The general principle of oxidizing alkylpyrazines to their corresponding carboxylic acids is a well-established synthetic strategy. orgsyn.org
Applications in Functionalized Pyrazine Synthesis
The dihydropyrazine core of this compound provides a scaffold for the synthesis of various functionalized pyrazines. The double bond within the ring can be a site for various chemical modifications. The self-condensation of α-aminoacetone is a known method to produce this compound. rsc.org This intermediate can then be further reacted to introduce different substituents onto the pyrazine ring, leading to a diverse range of functionalized pyrazine derivatives with potential applications in pharmaceuticals and flavor chemistry.
Intermediates in Biosynthesis of Complex Natural Products
In the realm of biochemistry, this compound plays a crucial role as an intermediate in the biosynthesis of a variety of natural products, particularly those produced by microorganisms.
Pathways to Other Alkylpyrazines (e.g., Trimethylpyrazine)
The biosynthetic pathway that forms this compound can also be a branching point for the synthesis of other, more complex alkylpyrazines. For instance, the intermediate aminoacetone can react with other α-amino ketones derived from different amino acids to produce a variety of substituted pyrazines. The biosynthesis of 2,3,5-trimethylpyrazine (B81540) can also proceed through related pathways, often involving the condensation of aminoacetone with another keto-amine. asm.orgnih.gov This highlights the central role of the intermediates in generating the diversity of alkylpyrazines observed in natural systems.
Advanced Food Chemistry Research (Focus on Formation Mechanisms, not Sensory Properties)
The formation of this compound and its subsequent conversion to 2,5-dimethylpyrazine is a topic of significant interest in food chemistry, particularly in understanding the chemical changes that occur during the processing of food.
The primary non-enzymatic pathway for the formation of pyrazines in food is the Maillard reaction, which occurs between amino acids and reducing sugars at elevated temperatures. chemicalbook.com In this complex series of reactions, the self-condensation of α-aminoketones, such as aminoacetone derived from the Strecker degradation of amino acids like threonine, leads to the formation of dihydropyrazines. Specifically, the condensation of two molecules of aminoacetone forms this compound. This intermediate is often unstable and readily oxidizes to the more stable aromatic compound, 2,5-dimethylpyrazine. asm.orgnih.gov
Studies on model systems have shown that the type of amino acid and sugar can influence the types and amounts of pyrazines formed. For example, lysine-containing dipeptides and tripeptides have been shown to influence the production of pyrazines in Maillard reaction models. nih.gov
Formation in Thermally Processed Foods
This compound, along with other alkylpyrazines, is primarily formed during the thermal processing of food through the Maillard reaction. asm.orgchemicalbook.com This complex series of chemical reactions occurs between amino acids and reducing sugars at elevated temperatures, typically above 100°C. asm.org It is a key process in the development of color and flavor in a wide array of cooked foods.
The formation of pyrazines is particularly associated with the characteristic "roasted" and "nutty" aromas of many thermally processed products. nih.govnih.gov These include:
Roasted Coffee: The roasting of coffee beans induces Maillard reactions, leading to the generation of numerous volatile compounds, with pyrazines being a prominent class. nih.govresearchgate.net 2,5-Dimethylpyrazine is among the key pyrazines identified in roasted coffee, contributing to its desirable nutty and cocoa-like notes. nih.gov
Baked Goods: Foods such as wheat bread and crispbread develop their characteristic aromas in part due to the formation of pyrazines during baking.
Other Thermally Processed Foods: This compound is also found in a variety of other cooked foods, including roasted nuts (like filberts and pecans), baked potatoes, and even some roasted meats. chemicalbook.com
The initial step in pyrazine formation involves the Strecker degradation of amino acids in the presence of dicarbonyl compounds, which are themselves products of the Maillard reaction or sugar caramelization. asm.orgresearchgate.net This degradation leads to the formation of α-aminocarbonyls, which are key intermediates in the synthesis of pyrazines. researchgate.net
Impact of Processing Conditions on Reaction Pathways
The formation of this compound and other pyrazines is highly dependent on various processing conditions. These factors can significantly influence the reaction pathways and the final concentration of the compound in the food product.
Temperature and Time: The temperature and duration of heating are critical factors. Higher temperatures generally favor the formation of pyrazines. nih.gov For instance, in Maillard reaction model systems, a heating protocol of 140°C for 90 minutes has been shown to be suitable for pyrazine formation. nih.gov Similarly, chemical synthesis pathways for pyrazines can occur at both lower temperatures (120°C for 4 hours) and higher temperatures (300°C for 7 minutes). nih.govmdpi.com The roasting degree of coffee beans also impacts the concentration of pyrazines, with some studies showing a decrease in certain pyrazines with a higher degree of roasting. researchgate.net
pH: The pH of the reaction environment plays a crucial role. Weakly alkaline conditions (around pH 8.0) have been found to facilitate the formation of pyrazines in model systems. nih.gov However, the pH can decrease during the reaction due to the formation of acidic compounds. nih.gov Conversely, low pH values (e.g., pH 5) are generally not favorable for pyrazine formation. researchgate.net
Reactant Ratios and Precursors: The types and concentrations of amino acids and reducing sugars present as precursors significantly affect the types and amounts of pyrazines formed. nih.gov For example, studies on lysine-containing dipeptides and glucose have shown that the structure of the dipeptide influences the pyrazine profile. nih.gov The addition of specific amino acids can modulate the formation pathways of alkylpyrazines in food matrices. researchgate.net
Investigation of Specific Food Matrices and Their Precursors
The formation of this compound has been studied in various food matrices, revealing the specific precursors involved.
Coffee: In roasted coffee, the precursors for pyrazine formation are the amino acids and sugars naturally present in the green coffee beans. nih.govresearchgate.net The roasting process triggers the Maillard reaction, leading to the development of a complex aroma profile where pyrazines play a key role. nih.gov
Cocoa: Similar to coffee, the roasting of cocoa beans is essential for the development of its characteristic flavor, with pyrazines being important contributors. researchgate.net
Fermented Foods: 2,5-Dimethylpyrazine is a dominant pyrazine in many fermented foods, such as fermented soybeans (natto). nih.govnih.gov In these products, microorganisms can also contribute to pyrazine biosynthesis. nih.gov For instance, certain strains of Bacillus subtilis isolated from natto have been shown to produce a range of alkylpyrazines, including 2,5-dimethylpyrazine. nih.gov
Model Systems: To better understand the formation mechanisms, researchers often use model systems. These typically involve heating a mixture of a specific amino acid and a reducing sugar. nih.gov For example, studies have investigated the reaction between glucose and lysine-containing dipeptides to elucidate the role of peptide structure in pyrazine formation. nih.gov
Below is a table summarizing the occurrence of 2,5-Dimethylpyrazine in various food products:
| Food Product | Role of 2,5-Dimethylpyrazine |
| Roasted Coffee | Contributes to nutty and cocoa-like aroma notes. nih.gov |
| Baked Goods (e.g., bread) | Part of the characteristic baked aroma. |
| Roasted Nuts | Contributes to the roasted flavor profile. |
| Fermented Soybeans (Natto) | A key flavor compound, can be produced by microbial biosynthesis. nih.govnih.gov |
| Baked Potatoes | Occurs as a result of the Maillard reaction during baking. |
Environmental and Biological Pathway Tracing Using Isotopic Labeling
Isotopic labeling is a powerful technique used to trace the formation pathways of pyrazines, including this compound. By using isotopically labeled precursors (e.g., amino acids or sugars containing ¹³C or ¹⁵N), researchers can follow the incorporation of these isotopes into the final pyrazine molecule, thereby elucidating the reaction mechanisms.
For example, isotope labeling studies have been employed to understand sugar fragmentation during the Maillard reaction and its contribution to the formation of various compounds. nih.gov In the context of pyrazine biosynthesis, feeding experiments with labeled acetoin (B143602) have helped to construct preliminary models for the generation of alkylated pyrazines. mdpi.com Similarly, studies using labeled L-threonine and sodium acetate (B1210297) have identified them as precursors in pyrazine biosynthesis pathways. mdpi.com
This technique allows for a detailed investigation of the origins of the different atoms within the pyrazine ring and its substituents, providing valuable insights into the complex network of reactions that lead to its formation in both food systems and biological processes. nih.govmdpi.com
Future Research Directions and Emerging Methodologies
Development of Novel and Sustainable Synthetic Routes
The synthesis of pyrazine (B50134) derivatives is moving towards greener and more efficient methodologies to meet the growing demand for environmentally friendly chemical production. tandfonline.comresearchgate.net Traditional methods often involve harsh conditions, but modern research emphasizes cost-effective, one-pot, and sustainable approaches. tandfonline.com
A significant area of development is the use of biocatalysis in continuous-flow systems. For instance, a greener method for synthesizing pyrazinamide (B1679903) derivatives has been developed using Lipozyme® TL IM, an enzyme from Thermomyces lanuginosus, as a catalyst. researchgate.net This continuous-flow enzymatic strategy allows for reactions to be conducted at lower temperatures (e.g., 45 °C) and in more environmentally benign solvents like tert-amyl alcohol, achieving high yields in shorter residence times. researchgate.net Such systems offer scalability and are applicable to a wide range of substrates. researchgate.net
One-pot synthesis is another key strategy for improving sustainability. A simple and cost-effective one-pot method has been reported for preparing pyrazine derivatives from readily available starting materials, demonstrating the versatility of this approach for various molecules. tandfonline.com These greener approaches often replace traditional catalytic systems, which may involve heavy metals like copper-chromium or silver, with more sustainable alternatives. tandfonline.com
Table 1: Comparison of Synthetic Methodologies for Pyrazine Derivatives
| Methodology | Key Features | Catalyst/Reagents | Advantages | Reference |
|---|---|---|---|---|
| Continuous-Flow Biocatalysis | Enzymatic catalysis in a continuous system. | Lipozyme® TL IM | Mild reaction conditions, high yields (up to 91.6%), greener solvents, scalability. | researchgate.net |
| One-Pot Synthesis | Reaction of diamines and other precursors in a single vessel. | tBuOK in methanol | Cost-effective, environmentally benign, simple procedure. | tandfonline.com |
| Traditional Vapor Phase | Reaction of diamines with diols in the gas phase. | Granular alumina, copper-chromium, silver | Established industrial methods. | tandfonline.com |
Integration of Multi-Omics Data for Comprehensive Biosynthetic Pathway Elucidation
Understanding the natural production of pyrazines in biological systems is crucial for developing bio-based manufacturing processes. The integration of multiple "omics" datasets—such as genomics, transcriptomics, and metabolomics—provides a holistic view of the complex biosynthetic pathways involved. nih.govresearchgate.net This multi-omics approach is a critical step toward understanding the molecular mechanisms behind the production of these compounds in organisms. mdpi.com
A prime example is the engineering of Pseudomonas putida KT2440 for the biosynthesis of 2,5-dimethylpyrazine (B89654) (2,5-DMP), a closely related and often co-occurring compound. nih.gov In this research, L-threonine metabolism was identified as the key pathway. nih.gov L-aspartate, derived from glucose, is converted to L-threonine through a series of enzymatic steps involving enzymes like aspartate kinase and threonine synthase. nih.gov The introduction of a recombinant threonine dehydrogenase (Tdh) is then required to convert L-threonine to 2-amino-3-oxobutyrate, which spontaneously dimerizes and cyclizes to form the 2,5-dimethylpyrazine skeleton. nih.gov
By combining transcriptomics to identify gene expression levels with metabolomics to measure the concentration of intermediates and final products, researchers can pinpoint bottlenecks and optimize the metabolic pathway. nih.gov This integrative strategy allows for the precise genetic modification of host organisms to enhance the production of desired pyrazine derivatives. nih.gov The use of multi-omics data helps in detecting the full pathway response to genetic or environmental changes, offering a more complete understanding than any single-omics technique could provide. researchgate.net
Table 2: Role of Different Omics Layers in Pyrazine Biosynthesis Research
| Omics Layer | Contribution to Pathway Elucidation | Example Application | Reference |
|---|---|---|---|
| Genomics | Identifies genes encoding for biosynthetic enzymes. | Identifying the genetic basis for wax biosynthesis in wheat and barley. nih.gov | nih.govmdpi.com |
| Transcriptomics | Measures gene expression levels to understand pathway regulation and identify co-expressed genes. | Reconstituting the falcarindiol (B120969) biosynthetic pathway in plants based on time-based gene expression. nih.gov | nih.govnih.gov |
| Metabolomics | Quantifies metabolites to identify pathway intermediates and final products, revealing metabolic flux. | Detecting the accumulation of L-threonine and formation of 2,5-DMP in engineered P. putida. | nih.gov |
| Proteomics | Studies the abundance and function of proteins (enzymes) directly involved in the catalytic steps. | Characterizing the enzymes involved in pyrimidine (B1678525) catabolism. rsc.org | mdpi.com |
Advanced Computational Modeling for Predictive Chemistry and Reaction Design
Computational chemistry is becoming an indispensable tool for designing and understanding chemical reactions, including those involving dihydropyrazines. mit.edu Advanced modeling techniques allow researchers to predict reaction outcomes and mechanisms before undertaking expensive and time-consuming laboratory experiments. mit.edu
Density Functional Theory (DFT) has been successfully used to investigate the chemical reactivity of dihydropyrazine (B8608421) derivatives. nih.gov For example, DFT calculations were employed to study the cycloaddition behavior of dihydropyrazines with ketenes. nih.gov These studies revealed a stepwise reaction pathway that proceeds through an orientation complex and a betaine (B1666868) intermediate before the final electrocyclization to form products containing beta-lactam rings. nih.gov Such detailed mechanistic insights are crucial for controlling reaction stereospecificity and yield.
Furthermore, the integration of machine learning and artificial intelligence is revolutionizing reaction design. youtube.com Machine learning models can be trained on large datasets of chemical reactions to predict transition state structures, which are fleeting and difficult to observe experimentally. mit.edu By predicting the frontier orbital energies of reactants, these models can determine whether a specific reaction is likely to occur and can even estimate the potential yield. mit.edu This predictive power accelerates the discovery of novel synthetic routes and the design of catalysts for specific chemical transformations. mit.edumit.edu
Table 3: Computational Methods in Dihydropyrazine Research
| Computational Method | Application | Predicted Properties/Outcomes | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Investigating reaction mechanisms. | Reaction pathways, intermediate structures, stereospecificity. | nih.gov |
| Quantum Mechanical Cluster Approach | Studying enzyme catalysis. | Reaction mechanism, activation barriers, role of specific amino acid residues. | rsc.org |
| Machine Learning / Diffusion Models | Predicting reaction feasibility and outcomes. | Transition state structures, reaction likelihood, product yield. | mit.edumit.edu |
| Molecular Orbital Analysis | Correlating molecular properties with activity. | Relationship between frontier orbital energies (HOMO, LUMO) and inhibition efficiency. | science.gov |
Exploration of Dihydropyrazine Derivatives in Materials Science (Excluding Material Properties)
The unique structural and electronic features of the pyrazine core make its derivatives attractive building blocks for the synthesis of advanced functional materials. tandfonline.comlifechemicals.com Research in this area is focused on incorporating dihydropyrazine and other pyrazine derivatives into polymers and other complex structures for specific technological applications. lifechemicals.com
One significant area of exploration is the synthesis of pyrazine-based polymers for use in optical and photovoltaic devices. lifechemicals.com For example, pyrazine derivatives have been used to create low-bandgap π-conjugated polymers. lifechemicals.com The synthetic strategies involve creating ladder-like polymer structures where the pyrazine unit is a key component of the polymer backbone. lifechemicals.com The goal of this synthetic work is to develop new materials for applications in electronics and photonics.
The synthesis of coordination compounds and polymers is another active research direction. Pyrazine derivatives can act as ligands, binding to metal centers to form complex structures. mdpi.comnih.gov The synthesis of N′-benzylidenepyrazine-2-carbohydrazonamide and its subsequent reaction with various metal chlorides (Mn(II), Fe(III), Co(II), Ni(II)) demonstrates a method for creating new coordination compounds. mdpi.com The design and synthesis of these materials are driven by the potential to create novel functional systems by combining the properties of the organic ligand and the metal ion. mdpi.com
Table 4: Synthesis of Materials from Pyrazine Derivatives
| Material Type | Synthetic Approach | Intended Application Area | Reference |
|---|---|---|---|
| π-Conjugated Polymers | Polymerization of pyrazine-containing monomers. | Photovoltaic devices. | lifechemicals.com |
| Ladder Polymers | Step-growth polymerization to form rigid ladder structures. | Optical devices. | lifechemicals.com |
| Coordination Compounds | Reaction of pyrazine derivative ligands with metal salts. | Development of new functional materials and biological study. | mdpi.comnih.gov |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,5-Dihydro-3,6-dimethylpyrazine, and how are structural isomers resolved?
- Methodological Answer : The compound is synthesized via condensation reactions between diamines and diketones. For example, 1,2-diaminopropane reacts with 2,3-pentanedione under controlled conditions (e.g., reflux in ethanol) to yield isomeric dihydropyrazines like 2-ethyl-3,5/6-dimethylpyrazine . Isomeric separation is achieved using gas chromatography (GC) with Carbowax columns, where retention times differ (e.g., 11.45 min for 2-ethyl-3,6-dimethylpyrazine vs. other isomers) . Confirmation requires GC-Electron Impact Mass Spectrometry (GC-EI-MS), analyzing fragmentation patterns (e.g., m/z 135 as base peak) .
Q. How is this compound characterized structurally and functionally?
- Methodological Answer :
- Structural Analysis : Use NMR (¹H/¹³C) to identify methyl and ethyl substituents. For dihydropyrazines, the absence of aromaticity in the pyrazine ring is confirmed by UV-Vis spectroscopy (absorption <250 nm) .
- Functional Characterization : GC-EAD (Electroantennographic Detection) can assess electrophysiological activity in biological systems (e.g., fire ant alarm pheromone responses) .
Q. What analytical techniques differentiate this compound from its aromatic analogs?
- Methodological Answer :
- Mass Spectrometry : Dihydropyrazines exhibit distinct fragmentation patterns (e.g., m/z 135 for C8H12N2⁺) compared to fully aromatic analogs like 2,5-dimethylpyrazine (m/z 108) .
- Isotopic Analysis : Multi-element stable isotope analysis (δ²H, δ¹³C, δ¹⁵N) distinguishes synthetic vs. natural origins. For example, synthetic 2-ethyl-3,5/6-dimethylpyrazine shows δ¹⁵NAIR = -2.9‰ vs. natural precursors at -1.7‰ .
Advanced Research Questions
Q. How do isotopic signatures (δ²H, δ¹³C, δ¹⁵N) resolve origin and degradation pathways of alkylpyrazines?
- Methodological Answer :
- Sample Preparation : Pyrolysis-GC-MS isolates alkylpyrazines from complex matrices (e.g., roasted coffee).
- Isotope Ratio Monitoring : Use HRGC-IRMS (High-Resolution GC-Isotope Ratio MS) to measure δ¹⁵N and δ¹³C. For example, δ¹⁵N differences >3‰ distinguish robusta vs. arabica coffee pyrazines .
- Data Interpretation : Correlate isotopic depletion (e.g., δ²H = -143‰ for synthetic 2-ethyl-3,5/6-dimethylpyrazine) with precursor degradation pathways (e.g., Strecker degradation) .
Q. What mechanisms underlie the DNA strand-breaking activity of dihydropyrazines?
- Methodological Answer :
- In Vitro Assays : Plasmid DNA (e.g., pBR322) treated with 2,3-dihydro-5,6-dimethylpyrazine shows strand breaks via radical generation (Cu²⁺-dependent) detected by gel electrophoresis .
- In Vivo Studies : Radiolabeled ¹⁴C-dihydropyrazines track biodistribution in mice, revealing accumulation in brain and thymus via autoradiography. Apoptosis markers (cleaved PARP, SAPK/JNK) confirm cellular toxicity .
Q. How can dihydropyrazines be optimized for optoelectronic applications?
- Methodological Answer :
- Synthetic Modification : Sonogashira coupling of 2,5-dibromo-3,6-dimethylpyrazine with ethynylarenes yields 2,5-di(aryleneethynyl) derivatives (23–41% yield). DFT calculations predict HOMO-LUMO gaps (e.g., 3.56 eV for phenylethynyl derivatives) .
- Device Integration : Doping MEH-PPV polymers with 2,5-di(biphenyl-4-ethynyl)-3,6-dimethylpyrazine (20% wt) enhances OLED external quantum efficiency (0.07%) due to improved electron transport .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
